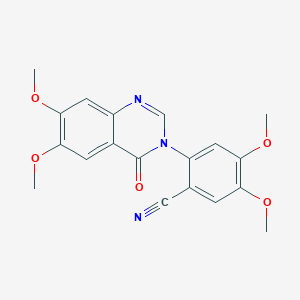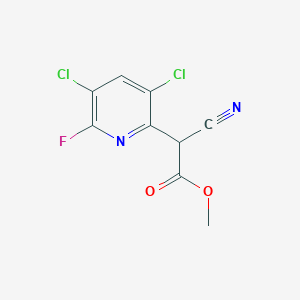
Benzyl 1,1,2,3,3,3-hexafluoropropyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 1,1,2,3,3,3-hexafluoropropyl sulfide is a chemical compound known for its unique properties and applications in scientific research. This compound is characterized by the presence of a benzyl group attached to a hexafluoropropyl sulfide moiety, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,1,2,3,3,3-hexafluoropropyl sulfide typically involves the reaction of benzyl chloride with 1,1,2,3,3,3-hexafluoropropyl thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 1,1,2,3,3,3-hexafluoropropyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfide to thiols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfides.
Substitution: Nitrated or halogenated benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 1,1,2,3,3,3-hexafluoropropyl sulfide is utilized in various scientific research fields due to its unique properties:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzyl 1,1,2,3,3,3-hexafluoropropyl sulfide involves its interaction with molecular targets through its sulfide and benzyl groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The hexafluoropropyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar fluorine content but different functional groups.
1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether: Another fluorinated compound with distinct ether functionality.
Uniqueness
Benzyl 1,1,2,3,3,3-hexafluoropropyl sulfide is unique due to its combination of a benzyl group and a hexafluoropropyl sulfide moiety. This combination imparts specific reactivity and physical properties that are not found in other similar compounds. The presence of both aromatic and fluorinated groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
1,1,2,3,3,3-hexafluoropropylsulfanylmethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6S/c11-8(9(12,13)14)10(15,16)17-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDBDIKQTBCXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene](/img/structure/B6312059.png)





